
N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 4-methoxyphenyl group at the amide nitrogen and a quinolin-8-ylsulfonyl moiety at the piperidine nitrogen. This structure combines aromatic, sulfonyl, and carboxamide functionalities, making it a candidate for diverse biological applications, including ion channel modulation (e.g., Kv1.5) or enzyme inhibition (e.g., soluble epoxide hydrolase) . Its synthesis typically involves multi-step procedures, such as Boc deprotection followed by sulfonylation and carboxamide coupling .
Biological Activity
N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide (CAS No. 909856-86-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.50 g/mol. The compound features a piperidine ring, a quinoline sulfonamide moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline sulfonamides exhibit significant antimicrobial properties. In vitro assays revealed that this compound shows promising activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7b | Staphylococcus aureus | 0.22 μg/mL |
7b | Staphylococcus epidermidis | 0.25 μg/mL |
This compound exhibited bactericidal effects, as indicated by the minimum bactericidal concentration (MBC) values, which were comparable to those of standard antibiotics. Additionally, it inhibited biofilm formation in pathogenic bacteria, indicating potential for treating biofilm-associated infections .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound could be beneficial in managing inflammatory conditions .
3. Anticancer Activity
Research into the anticancer potential of this compound has revealed its ability to induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231.
Case Study: Cytotoxic Effects on Breast Cancer Cells
In a study assessing the cytotoxicity of this compound:
- Cell Lines Tested : MCF-7 and MDA-MB-231
- Results : The compound demonstrated significant cell death at concentrations as low as 10 μM over a 48-hour exposure period.
The mechanism of action appears to involve the disruption of mitochondrial integrity and activation of caspase pathways leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine or quinoline moieties can enhance potency and selectivity against specific targets.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methoxy group at para position | Increased lipophilicity and cell membrane permeability |
Quinoline sulfonamide moiety | Enhanced antimicrobial activity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide. Quinoline and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Anticancer Efficacy :
- Combination Therapy :
Antimalarial Activity
The compound also shows promise in the fight against malaria. Quinoline-based compounds have been extensively studied for their antimalarial properties.
Case Studies
- Efficacy in Animal Models :
- Comparative Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including sulfonylation of the quinoline core followed by coupling with a piperidine-carboxamide intermediate. Key steps involve:
- Sulfonylation : Reacting quinoline-8-sulfonyl chloride with piperidine-4-carboxamide derivatives under anhydrous conditions (e.g., DMF, 0–5°C, 12 hours) .
- Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated piperidine to 4-methoxyaniline. Monitor purity via HPLC and optimize yields by adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometry .
- Critical Parameter : Residual solvents (e.g., DMF) must be rigorously removed via vacuum distillation to avoid interference in downstream assays.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm bond lengths and angles .
- NMR spectroscopy : Compare 1H- and 13C-NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight within ±2 ppm error .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays using the Bradford method ( ) require consistent protein quantification protocols .
- Solubility Effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
- Data Table :
Study | IC50 (μM) | Cell Line | Solvent |
---|---|---|---|
A | 2.3 ± 0.4 | HEK293 | DMSO |
B | 8.1 ± 1.2 | HeLa | EtOH |
Q. How does the compound’s piperidine-sulfonamide moiety influence its pharmacokinetic properties?
- Methodological Answer : The sulfonamide group enhances metabolic stability but may reduce oral bioavailability due to high polar surface area (PSA >140 Ų). Key assessments include:
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), with PSA ≤140 Ų correlating with improved absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. Piperidine N-methylation can mitigate CYP450-mediated oxidation .
Q. What computational approaches are suitable for predicting target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinase domains). Validate poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with quinoline-N) using Schrödinger’s Phase. Compare with SAR data from analogs (e.g., ) .
Q. Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer : Variations may stem from:
- Strain-Specificity : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains, as the quinoline moiety may disrupt efflux pumps in the latter .
- Concentration Thresholds : Use checkerboard assays to identify synergistic effects with existing antibiotics (e.g., ciprofloxacin) .
- Recommendation : Replicate studies under CLSI guidelines with ATCC-certified strains and ≥3 biological replicates.
Q. Structural and Functional Insights
Q. How does the 4-methoxyphenyl group modulate target selectivity?
- Methodological Answer : The methoxy group’s electron-donating properties enhance π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Compare with analogs lacking the methoxy group using:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified targets .
- Thermal Shift Assays : Monitor protein thermal stability (ΔTm) upon compound binding .
Q. Methodological Best Practices
Q. What analytical techniques are critical for assessing compound stability under physiological conditions?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted piperidine-4-carboxamides. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- The quinolin-8-ylsulfonyl group in the target compound distinguishes it from analogues like DDO-02002, which uses a benzo[d]oxazole substituent.
- 4-Methoxyphenyl substitution at the amide nitrogen is conserved in some analogues (e.g., DDO-02002) but replaced with phenoxyphenyl or fluorobenzyl groups in others (e.g., SARS-CoV-2 inhibitors in ), altering lipophilicity and target selectivity.
Comparison :
- The target compound’s use of TFA for Boc deprotection is standard but may require stringent purification due to residual acidity .
- DDO-02002’s alkylation step under reflux conditions contrasts with the milder coupling methods used for SARS-CoV-2 inhibitors, impacting scalability .
2.3.1. Ion Channel Modulation
- Target Compound vs. DDO-02002: Both inhibit Kv1.5 potassium channels, but DDO-02002’s benzo[d]oxazole group confers higher lipophilicity, enhancing membrane permeability. The target compound’s quinolin-8-ylsulfonyl group may improve binding to sulfonyl-sensitive domains in ion channels .
- Comparison with SR141716A : A structurally distinct piperidine carboxamide (CB1 inverse agonist) lacks sulfonyl groups but shares carboxamide-driven receptor affinity, highlighting the role of sulfonyl moieties in target specificity .
2.3.2. Enzyme Inhibition
- Soluble Epoxide Hydrolase (sEH) Inhibitors: Analogues like N-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide use formylphenyl groups for covalent enzyme binding, whereas the target compound’s methoxyphenyl group may favor non-covalent interactions .
Physicochemical Properties
Property | Target Compound | DDO-02002 | MSC-5350 |
---|---|---|---|
Molecular Weight | ~445 g/mol (estimated) | 409.45 g/mol | 547.01 g/mol |
LogP (Predicted) | 2.8 | 3.1 | 4.2 |
Solubility (aq.) | Low | Moderate (DMSO-soluble) | Low |
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-29-19-9-7-18(8-10-19)24-22(26)17-11-14-25(15-12-17)30(27,28)20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,17H,11-12,14-15H2,1H3,(H,24,26) |
InChI Key |
APRMCPURFBOJDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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